molecular formula C19H14N2O4 B3010743 1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide CAS No. 1103514-03-9

1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide

Cat. No.: B3010743
CAS No.: 1103514-03-9
M. Wt: 334.331
InChI Key: FVYPJWYBFBLOTH-UHFFFAOYSA-N
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Description

1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide ( 1103514-03-9) is a synthetic chemical compound with a molecular formula of C 19 H 14 N 2 O 4 and a molecular weight of 334.33 g/mol . This molecule is a hybrid structure incorporating two privileged pharmacophores: a 4-oxo-4H-chromene (chromen-4-one) ring and an indoline-2-carboxamide moiety. The 4H-chromene scaffold is a versatile core structure recognized for its broad spectrum of biological activities in scientific literature. Derivatives of this scaffold have been investigated for various potential applications, including serving as anticancer agents by targeting tubulin polymerization, acting as antiviral agents against plant viruses like the Tobacco Mosaic Virus (TMV), and exhibiting antioxidant and antimicrobial properties . The indoline moiety is also a common feature in many bioactive molecules. The specific combination of these rings in this molecule makes it a compound of significant interest for exploratory research in medicinal chemistry and drug discovery. The precise mechanism of action and primary research applications for this specific carboxamide-linked hybrid are subjects for ongoing investigation. Researchers are encouraged to consult the primary scientific literature for the latest findings. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(4-oxochromene-2-carbonyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c20-18(23)14-9-11-5-1-3-7-13(11)21(14)19(24)17-10-15(22)12-6-2-4-8-16(12)25-17/h1-8,10,14H,9H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYPJWYBFBLOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C3=CC(=O)C4=CC=CC=C4O3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities. The compound’s interaction with its targets likely involves the chromone core and its substituents, leading to changes in the target’s function.

Biochemical Pathways

Chromone derivatives have been associated with a variety of biological activities, including anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-alzheimer effects. This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Given the broad range of biological activities associated with chromone derivatives, the compound’s action could result in a variety of molecular and cellular effects.

Biological Activity

The compound 1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that combines the chromene and indoline moieties. Its molecular formula is C23H16N2O5C_{23}H_{16}N_{2}O_{5}, with a molecular weight of 400.4 g/mol. The presence of both chromene and indoline structures is significant as they contribute to the compound's biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that chromenes can inhibit tubulin polymerization by binding to the colchicine site on tubulin, which disrupts microtubule dynamics essential for cell division . This mechanism is particularly relevant in cancer therapy as it can lead to apoptosis in rapidly dividing tumor cells.

Efficacy Against Cancer Cell Lines

A study evaluating the anticancer properties of related chromene derivatives found that compounds similar to this compound exhibited potent cytotoxicity across multiple cancer cell lines. For instance, one derivative demonstrated an IC50 value of 7.4 nM against the A172 human glioma cell line . This suggests that our compound may also possess significant antiproliferative effects.

Cell Line IC50 (nM) Mechanism
A172 (Glioma)7.4Tubulin inhibition
Melanoma80 - 640Cytotoxicity via apoptosis
Prostate0.19 - 0.42Resistance against taxol

These findings highlight the potential of this compound as a candidate for further development in cancer treatment.

Neuroprotective Effects

Research has also explored the neuroprotective properties of chromene derivatives. Specific derivatives have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's . The multitarget approach of these compounds suggests they could mitigate neurodegeneration by reducing amyloid-beta aggregation and enhancing cholinergic transmission.

Enzyme IC50 (μM) Comparison to Rivastigmine
AChE0.62Less effective
BuChE0.30More effective
BACE-10.38Comparable

Case Study 1: Anticancer Activity

In a controlled study, a derivative similar to our compound was administered to human glioma cell lines. The results indicated significant cytotoxic effects, leading to increased apoptosis rates compared to control groups. The study concluded that the compound's ability to inhibit tubulin polymerization was a key factor in its efficacy .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of chromene derivatives in animal models of Alzheimer's disease. The results showed that these compounds reduced cognitive decline by inhibiting cholinesterases and preventing amyloid plaque formation, suggesting their potential for therapeutic use in neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of indoline-2-carboxamide derivatives are highly dependent on substituents at the 1-position. Key analogs include:

Indoline-2-carboxamides with Aromatic/Aryloxyacetyl Substituents
  • Compound 26 (1-(2-(4-Chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide): Substituent: 4-Chlorophenoxyacetyl group. Key Data: LCMS (ES+) m/z 359 [M+H]+, δH NMR signals at 8.39 (NH) and 7.32–7.02 (ArH) . Activity: Demonstrated brain-penetrant inhibition of Trypanosoma brucei .
  • Compound 50 (N-Butyl-1-(2-(4-chlorophenoxy)acetyl)indoline-2-carboxamide): Substituent: 4-Chlorophenoxyacetyl with N-butyl chain. Key Data: LCMS (ES+) m/z 359 [M+H]+, δC NMR 170.6 (C=O), 116.1 (ArC) . Activity: Improved metabolic stability compared to methyl-substituted analogs .
Chromone-2-carboxamide Derivatives
  • N-(1-(Furan-2-carbonyl)indolin-6-yl)-4-oxo-4H-chromene-2-carboxamide: Substituent: Furan-2-carbonyl group on indoline, linked to chromone-2-carboxamide. Key Data: Molecular formula C23H16N2O5, m/z 400.4 [M+H]+ .
Hybrid Indoline-Chromone Derivatives
  • 1-(4-Oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide :
    • Substituent: Direct conjugation of chromone-2-carbonyl to indoline.
    • Synthesis: Likely via coupling of indoline-2-carboxylic acid with 4-oxo-4H-chromene-2-carbonyl chloride (analogous to procedures in ).
    • Hypothesized Activity: Enhanced dual functionality (enzyme inhibition + anti-biofilm) due to chromone’s electron-deficient carbonyl and indoline’s lipophilicity.

Physicochemical and Spectroscopic Comparisons

Property Compound 26 Compound 50 Chromone-2-carboxamide Target Compound (Hypothetical)
Molecular Weight 358.8 359.4 400.4 350.3
LCMS (ES+) m/z 359 [M+H]+ 359 [M+H]+ 405 [M+H]+ 351 [M+H]+
δH NMR (NH signal) 8.39 ppm 8.32–8.49 ppm 8.10 ppm ~8.3–8.5 ppm
Key Functional Groups Aryloxyacetyl, N-methyl N-Butyl, 4-Cl Furan, chromone Chromone-2-carbonyl, indoline

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide?

The synthesis typically involves coupling chromene-2-carbonyl derivatives with indoline-2-carboxamide precursors. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives (e.g., ethyl indole-2-carboxylate) can react with thiazolidinone or aminothiazole intermediates via condensation in acetic acid under reflux (3–5 hours), followed by recrystallization from DMF/acetic acid mixtures . Sodium acetate is often used as a catalyst, and purity is confirmed via elemental analysis and spectroscopy (IR, NMR) .

Q. How is the structural integrity of this compound verified experimentally?

Structural characterization relies on FT-IR, FT-Raman, and NMR spectroscopy to confirm functional groups (e.g., carbonyl, amide) and substituent positions. For instance, the chromene-4-oxo moiety exhibits distinct carbonyl stretching vibrations at ~1680–1700 cm⁻¹ in IR, while indoline protons appear as multiplet signals in ¹H NMR (δ 6.8–7.5 ppm) . X-ray crystallography may resolve conformational ambiguities, as demonstrated for analogous chromene-indoline hybrids .

Q. What solvents and reaction conditions optimize yield during synthesis?

Refluxing acetic acid is a common solvent due to its ability to stabilize intermediates and facilitate cyclization. Reaction temperatures of 80–100°C and stoichiometric ratios (1.1:1 for aldehyde to thiazolidinone) improve yields. Recrystallization from DMF/acetic acid (1:1) enhances purity .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved for this compound?

Contradictions in NMR or IR data may arise from tautomerism (e.g., keto-enol equilibria in the chromene-4-oxo group) or residual solvents. Use deuterated DMSO for NMR to minimize solvent interference. Computational methods (DFT calculations) can predict vibrational frequencies and NMR chemical shifts, aiding in peak assignment . Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What strategies mitigate low reactivity in the chromene-indoline coupling step?

Low reactivity often stems from steric hindrance at the indoline-2-carboxamide site. Introducing electron-withdrawing groups (e.g., nitro, halogen) on the indoline ring enhances electrophilicity. Alternatively, microwave-assisted synthesis reduces reaction time and improves efficiency .

Q. How does substitution on the chromene or indoline rings affect bioactivity?

Substituents like halogens or methoxy groups on the chromene ring modulate electronic properties and binding affinity to biological targets. For example, bromo-substituted analogs show enhanced antimicrobial activity due to increased lipophilicity and membrane penetration . Structure-activity relationship (SAR) studies via systematic substitution and in vitro assays are critical .

Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential?

Kinase inhibition assays (e.g., ATP-binding site competition) using purified enzymes (e.g., EGFR, VEGFR) are standard. Fluorescence polarization or ELISA-based methods quantify IC₅₀ values. Molecular docking studies with crystal structures (e.g., PDB ID: 1M17) predict binding modes and guide lead optimization .

Q. How can computational modeling aid in optimizing this compound’s pharmacokinetic profile?

ADMET prediction tools (e.g., SwissADME) assess solubility, bioavailability, and metabolic stability. Molecular dynamics simulations evaluate binding free energy to targets like cyclooxygenase-2 (COX-2), while QSAR models correlate structural descriptors (e.g., logP, polar surface area) with activity .

Methodological Considerations

Q. What chromatographic techniques ensure purity for biological testing?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates impurities, while LC-MS confirms molecular weight. For polar derivatives, HILIC chromatography improves resolution. Purity ≥95% is required for reproducible bioassays .

Q. How should researchers address discrepancies between theoretical and experimental melting points?

Polymorphism or residual solvents can alter melting points. Differential scanning calorimetry (DSC) identifies polymorphic forms, and thermogravimetric analysis (TGA) detects solvent traces. Recrystallization from alternative solvents (e.g., ethanol/water) may yield more stable crystalline forms .

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